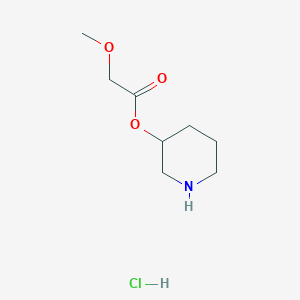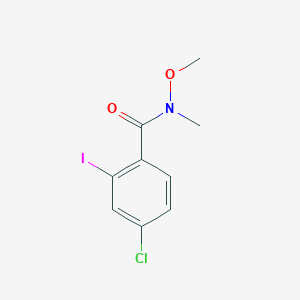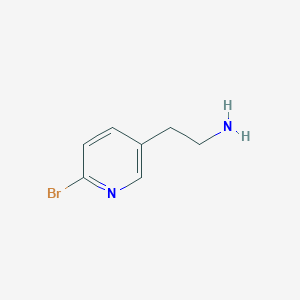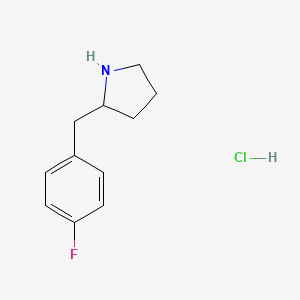
Chlorhydrate de 2-méthoxyacétate de 3-pipéridinyle
Vue d'ensemble
Description
3-Piperidinyl 2-methoxyacetate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinyl 2-methoxyacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinyl 2-methoxyacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de pipéridines biologiquement actives
Les pipéridines sont essentielles dans l’industrie pharmaceutique, servant de blocs de construction pour divers médicaments. Le composé « Chlorhydrate de 2-méthoxyacétate de 3-pipéridinyle » joue un rôle essentiel dans la synthèse de pipéridines substituées, présentes dans plus de vingt classes de produits pharmaceutiques . Ces dérivés sont importants en raison de leur large éventail d’activités biologiques.
Développement d’agents anticancéreux
Les dérivés de la pipéridine, y compris ceux synthétisés à partir du « this compound », se sont montrés prometteurs dans la recherche anticancéreuse. Ils présentent des effets antiprolifératifs et antimetastatiques sur divers types de cancer, à la fois in vitro et in vivo . Cela met en évidence le potentiel du composé dans le développement de nouvelles thérapies contre le cancer.
Applications antimicrobiennes et antifongiques
Les propriétés antimicrobiennes et antifongiques des dérivés de la pipéridine font du « this compound » un composé précieux dans ce domaine de recherche. Il peut conduire au développement de nouveaux traitements pour les infections causées par des souches résistantes de bactéries et de champignons .
Recherche neuroprotectrice et anti-Alzheimer
Les composés dérivés du « this compound » sont étudiés pour leurs propriétés neuroprotectrices. Ils présentent un potentiel dans le traitement des maladies neurodégénératives comme la maladie d’Alzheimer, offrant une nouvelle voie pour l’intervention thérapeutique .
Propriétés analgésiques et anti-inflammatoires
Les effets analgésiques et anti-inflammatoires des dérivés de la pipéridine sont bien documentés. “this compound” peut être utilisé pour synthétiser des composés qui soulagent la douleur et réduisent l’inflammation, contribuant au domaine de la gestion de la douleur .
Effets antipsychotiques et antidépresseurs
La recherche sur les effets antipsychotiques et antidépresseurs des dérivés de la pipéridine est en cours. “this compound” peut jouer un rôle dans la création de nouveaux traitements pour les troubles de santé mentale, améliorant la qualité de vie des personnes touchées .
Mécanisme D'action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, the 3-Piperidinyl Pyridine derivative mentioned earlier inhibits CH24H, thereby affecting the metabolism of cholesterol in the brain .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives would depend on their specific targets. In the case of CH24H inhibitors, they would impact the pathway of cholesterol metabolism in the brain .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. For CH24H inhibitors, one potential effect could be a change in brain cholesterol homeostasis .
Analyse Biochimique
Biochemical Properties
3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, 3-Piperidinyl 2-methoxyacetate hydrochloride can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Piperidinyl 2-methoxyacetate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, 3-Piperidinyl 2-methoxyacetate hydrochloride can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinyl 2-methoxyacetate hydrochloride can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 3-Piperidinyl 2-methoxyacetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 3-Piperidinyl 2-methoxyacetate hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
3-Piperidinyl 2-methoxyacetate hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of 3-Piperidinyl 2-methoxyacetate hydrochloride in these pathways can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of 3-Piperidinyl 2-methoxyacetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of 3-Piperidinyl 2-methoxyacetate hydrochloride can influence its interactions with biomolecules and its overall impact on cellular function .
Propriétés
IUPAC Name |
piperidin-3-yl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRWGOFGLLUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)




![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)






